molecular formula C6H7N3OS B14044833 2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one

2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one

Cat. No.: B14044833
M. Wt: 169.21 g/mol
InChI Key: TVIGSCSPFLOLIJ-UHFFFAOYSA-N
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Description

2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one is a heterocyclic compound that features a fused thiazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound . The reaction conditions often include refluxing in ethanol and the use of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols.

Scientific Research Applications

2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one apart is its unique fused ring system, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C6H7N3OS

Molecular Weight

169.21 g/mol

IUPAC Name

2-amino-4,6-dihydro-2H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C6H7N3OS/c7-6-9-5-3(11-6)1-2-4(10)8-5/h1,6H,2,7H2,(H,8,9,10)

InChI Key

TVIGSCSPFLOLIJ-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C(=NC(S2)N)NC1=O

Origin of Product

United States

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